3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O3S. . This compound features a thiazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 6-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. One common method is the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purines makes it useful in studying enzyme interactions and nucleic acid analogs.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s thiazole and pyrimidine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds have similar structures but different substituents at the 2-position, which can alter their biological activity and chemical properties.
Thiazolo[3,2-a]pyrimidin-3-ones:
Uniqueness
3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carboxylic acid group and a methyl group at specific positions makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-4-3-14-8-9-2-5(7(12)13)6(11)10(4)8/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUJXUKOGZUFLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424460 |
Source
|
Record name | 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79932-64-2 |
Source
|
Record name | 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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